2-Chloro-5-(4-methylphenyl)-1-pentene
Overview
Description
2-Chloro-5-(4-methylphenyl)-1-pentene is an organic compound characterized by the presence of a chlorine atom, a methyl-substituted phenyl group, and a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methylphenyl)-1-pentene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzyl chloride and 1-pentene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base such as sodium hydride (NaH) to deprotonate the 1-pentene, followed by nucleophilic substitution with 4-methylbenzyl chloride.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control to ensure high yield and purity.
Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and scalability.
Purification: The product is typically purified using distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-methylphenyl)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the double bond to a single bond, forming 2-chloro-5-(4-methylphenyl)-pentane.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) replace the chlorine.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOH or NH₃ in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2-chloro-5-(4-methylphenyl)-pentane.
Substitution: Formation of alcohols or amines.
Scientific Research Applications
2-Chloro-5-(4-methylphenyl)-1-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Chloro-5-(4-methylphenyl)-1-pentene exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its structural features.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and microbial growth inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Similar in structure but lacks the pentene chain.
4-Chloro-3-methylphenol: Similar aromatic structure but different substitution pattern.
2-Chloro-5-(4-methylphenyl)-pentane: Reduced form of the compound with a single bond instead of a double bond.
Uniqueness
This detailed overview provides a comprehensive understanding of 2-Chloro-5-(4-methylphenyl)-1-pentene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-chloropent-4-enyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXCNRNXFCZITB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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